Benzthiazuron-d3

Environmental analytical chemistry Pesticide residue analysis LC-MS/MS method development

Quantifying benzthiazuron in complex matrices via LC-MS/MS is compromised by matrix-induced ion suppression and recovery variability when using external calibration. Benzthiazuron-d3 is formulated as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the native analyte, enabling ratio-based correction of these effects for regulatory compliance. - Enables accurate residue quantification at ≤0.1 μg/L for EU Drinking Water Directive 98/83/EC monitoring. - Provides interference-free parent compound quantification in soil degradation studies, essential for generating reliable DT50 data under EU Reg. 1107/2009.

Molecular Formula C9H9N3OS
Molecular Weight 210.27 g/mol
Cat. No. B12402998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzthiazuron-d3
Molecular FormulaC9H9N3OS
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3
InChIKeyDTCJYIIKPVRVDD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzthiazuron-d3 Overview


Benzthiazuron-d3 is a deuterium-labeled analog of the phenylurea herbicide benzthiazuron (CAS 1929-88-0), in which three hydrogen atoms are replaced by deuterium (D3) at specific positions on the methylurea moiety, increasing the nominal molecular mass from 207.25 g/mol to 210.27 g/mol . The unlabeled parent compound is a selective pre-emergence herbicide historically used for control of annual broadleaf weeds in sugar beet and other crops, acting via inhibition of photosystem II electron transport [1]. Benzthiazuron-d3 is exclusively formulated as an analytical reference standard and stable isotope-labeled internal standard (SIL-IS) for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of benzthiazuron residues and its metabolites in environmental and agricultural matrices .

Label Deuterium (D3)
Use SIL-IS for LC–MS/MS
Matrix Environmental & agricultural
Workflow Residue quantification

Why Benzthiazuron-d3 Is Essential


In quantitative LC–MS/MS analysis of complex environmental or biological matrices, unlabeled benzthiazuron cannot serve as an internal standard because it is chemically indistinguishable from the target analyte and would co-elute with identical mass transitions, providing no correction for sample preparation losses or ionization variability [1]. Non-isotopic internal standards (e.g., structural analogs such as other phenylurea herbicides like diuron or isoproturon) exhibit different chromatographic retention times and ionization efficiencies relative to benzthiazuron, rendering them unable to co-elute with the analyte and thus incapable of fully compensating for matrix-induced ion suppression or enhancement effects [1][2]. Stable isotope-labeled internal standards such as benzthiazuron-d3, by contrast, demonstrate nearly identical physicochemical properties to the native analyte and co-elute precisely, enabling ratio-based correction of matrix effects, extraction recovery variability, and instrument fluctuation—an absolute requirement for achieving the accuracy and precision mandated by regulatory residue monitoring programs [1][3].

Unlabeled benzthiazuron co-elutes with identical mass transitions, providing no correction for ion suppression or recovery losses.
Non-isotopic phenylurea analogs (e.g., diuron) show divergent retention and ionization; co-elution is not achieved, limiting matrix-effect compensation.
Without a deuterated SIL-IS, accuracy and precision required for regulatory residue monitoring may not be attainable in complex matrices.

Benzthiazuron-d3 Quantitative Evidence


Deuterium Mass Shift for Baseline-Resolved MRM

Benzthiazuron-d3 exhibits a nominal mass shift of +3.02 Da relative to unlabeled benzthiazuron due to the substitution of three hydrogen atoms (¹H, ~1.008 Da) with deuterium (²H, ~2.014 Da) on the N-methylurea moiety . This mass increment, representing approximately a 1.4% increase in molecular weight (210.27 g/mol vs. 207.25 g/mol), generates distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode that are fully resolvable from the native analyte channel without isotopic cross-interference . In contrast, unlabeled benzthiazuron shares identical MRM transitions with the target analyte, producing a combined signal that cannot be deconvoluted for quantification. This spectral orthogonality is the foundational prerequisite for ratio-based internal standard quantification in LC–MS/MS workflows [1].

Mass Shift
Reported
+3.02 Da (D3)
Enables baseline-resolved MRM without isotopic cross-interference.
Isotopic purity ≥99 atom% D; minimal shift avoids channel overlap.
Environmental analytical chemistry Pesticide residue analysis LC-MS/MS method development

Chromatographic Co-Elution and Matrix Effect Correction

Unlike structural analog internal standards such as diuron or isoproturon—which exhibit divergent retention behavior on reverse-phase columns and consequently experience different matrix ionization microenvironments—deuterium-labeled benzthiazuron-d3 co-elutes with its unlabeled native counterpart within a retention time window of ±0.05 min under standard reversed-phase LC conditions [1]. While deuterium isotope effects can occasionally produce measurable retention time shifts for highly deuterated compounds (e.g., D9 or greater), benzthiazuron-d3 incorporates only three deuterium atoms, representing a minimal isotopic perturbation to the molecule's lipophilicity and chromatographic partitioning [2]. This near-identical chromatographic behavior ensures that both the analyte and internal standard encounter the same matrix co-extractants at the moment of electrospray ionization, enabling proportional compensation for ion suppression or enhancement [1][3].

Co-Elution
Class-level
ΔRT ≤ ±0.05 min vs. unlabeled
Near-identical chromatography ensures consistent matrix exposure for both analyte and IS.
Non-isotopic analogs typically deviate >0.5 min; D3 perturbation is minimal.
Liquid chromatography Stable isotope dilution Phenylurea herbicides

Benzthiazuron Quantification in Drinking Water

A validated multi-residue HPLC-DAD method for phenylurea herbicides in drinking water, applicable to benzthiazuron quantification, achieved limit of quantification (LOQ) below the European regulatory threshold of 0.1 μg/L, with benzthiazuron recovery ranging from 91% to 102% across spiked water samples [1][2]. While this particular study employed external calibration rather than isotope dilution, the method serves as a validated baseline for benzthiazuron detection sensitivity and extraction recovery from aqueous matrices. Incorporation of benzthiazuron-d3 as an internal standard would further enhance accuracy by compensating for SPE recovery variability and matrix-induced ion suppression when transitioning the method from HPLC-DAD to LC–MS/MS detection [3]. The recovery range of 91–102% without IS correction establishes a benchmark against which the precision-enhancing contribution of SIL-IS can be evaluated in method validation studies [1].

Recovery
Reported
91–102%
Supports sub-ppb quantification in drinking water without IS correction.
External calibration; 11% variability highlights benefit of SIL-IS addition.
Water quality monitoring Multi-residue pesticide analysis Regulatory compliance

Metabolite Tracking: 2-Aminobenzothiazole Quantification

Benzthiazuron undergoes hydrolytic and microbial degradation in soil to yield 2-aminobenzothiazole (ABT) as a major environmental metabolite, which has been identified as a key component of soil-bound residues [1][2]. In environmental fate studies, accurate tracking of both parent compound and metabolite is essential for mass balance determination. Benzthiazuron-d3 serves as the SIL-IS for the parent compound channel, enabling reliable quantification of residual benzthiazuron in the presence of its structurally related degradation products. Without a deuterated internal standard, co-extracted metabolites can produce isobaric or structurally similar ions that compromise quantification accuracy in complex soil and plant extracts [3]. The availability of benzthiazuron-d3 thus supports tandem monitoring of both parent herbicide dissipation and metabolite formation kinetics in soil degradation studies and groundwater leaching assessments [1].

Metabolite Tracking
Context-dependent
Parent-specific MRM
Enables interference-free benzthiazuron quantification alongside 2-aminobenzothiazole metabolite.
Essential for soil dissipation mass balance; SIL-IS avoids isobaric metabolite overlap.
Environmental fate studies Metabolite profiling Soil residue analysis

Benzthiazuron-d3 Application Scenarios


Drinking Water Regulatory Compliance

Laboratories performing drinking water quality monitoring under EU Directive 98/83/EC require analytical methods capable of quantifying benzthiazuron residues at or below the 0.1 μg/L parametric value. Validated HPLC-DAD methods have demonstrated LOQ below 0.1 μg/L for benzthiazuron with recovery of 91–102% from spiked water samples [1]. Upgrading these methods to LC–MS/MS with benzthiazuron-d3 as SIL-IS provides enhanced accuracy through matrix effect compensation, reduces the 11-percentage-point recovery variability observed with external calibration, and ensures defensible data for regulatory reporting and compliance demonstration [2].

Environmental Fate and Soil Dissipation Studies

In soil degradation studies of phenylurea herbicides, the formation of 2-aminobenzothiazole as a primary metabolite complicates accurate quantification of residual benzthiazuron [1]. Benzthiazuron-d3 enables specific, interference-free quantification of the parent compound via distinct MRM transitions, even in the presence of co-extracted metabolites [2]. This capability is essential for generating reliable half-life (DT50) data, determining soil partition coefficients, and assessing groundwater leaching potential as required for pesticide re-registration and environmental risk assessment under regulatory frameworks such as EU Regulation 1107/2009 [3].

Phenylurea Herbicide Multi-Residue Screening

Benzthiazuron is a member of the phenylurea herbicide class, which includes widely monitored compounds such as diuron, isoproturon, linuron, and chloroxuron. Multi-residue LC–MS/MS methods developed for phenylurea screening in environmental waters, agricultural commodities, and food products can incorporate benzthiazuron-d3 as the SIL-IS for the benzthiazuron channel [1]. This addition expands analytical scope for laboratories tasked with comprehensive herbicide residue surveillance and enables participation in proficiency testing schemes that require accurate quantification of benzthiazuron alongside related urea herbicides [2].

Application
Selection Property
Validation Focus
Drinking water residue monitoring
Deuterated ISTD for matrix-matched correction
Recovery consistency at sub-ppb levels
Soil dissipation & metabolite tracking
Parent-specific MRM without metabolite interference
Degradation kinetics accuracy
Multi-residue phenylurea surveillance
Class-specific SIL-IS for benzthiazuron channel
Proficiency testing reliability

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36 linked technical documents
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